

# Quantum chemical calculations of Dichlorofluoromethane properties

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An In-depth Technical Guide to Quantum Chemical Calculations of **Dichlorofluoromethane** Properties

## For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Dichlorofluoromethane** ( $\text{CHCl}_2\text{F}$ ), also known as HCFC-21, is a hydrochlorofluorocarbon with applications as a refrigerant and a chemical intermediate. Understanding its molecular properties is crucial for predicting its behavior, reactivity, and environmental impact. This technical guide provides a comprehensive overview of the quantum chemical methods used to calculate the properties of **dichlorofluoromethane**. It presents a comparison of theoretically calculated data with experimental values for its molecular geometry, vibrational frequencies, thermodynamic properties, and electronic characteristics. Detailed methodologies for computational approaches are discussed, and a standardized workflow for such calculations is visualized.

### Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular structures and properties that can be difficult or hazardous to obtain through experimental means alone. By solving the Schrödinger equation or its density functional theory (DFT) equivalent, researchers can model molecules with high

accuracy. For halogenated methanes like **dichlorofluoromethane**, these computational techniques are vital for understanding their atmospheric chemistry, potential for ozone depletion, and role as greenhouse gases.[1] This whitepaper serves as a technical guide to the application of these methods to  $\text{CHCl}_2\text{F}$ , providing both the theoretical foundation and a practical comparison with established experimental data.

## Computational and Experimental Methodologies

A variety of computational methods are employed to predict the properties of molecules like **dichlorofluoromethane**. The choice of method and basis set represents a trade-off between accuracy and computational cost.

## Quantum Chemical Calculation Protocols

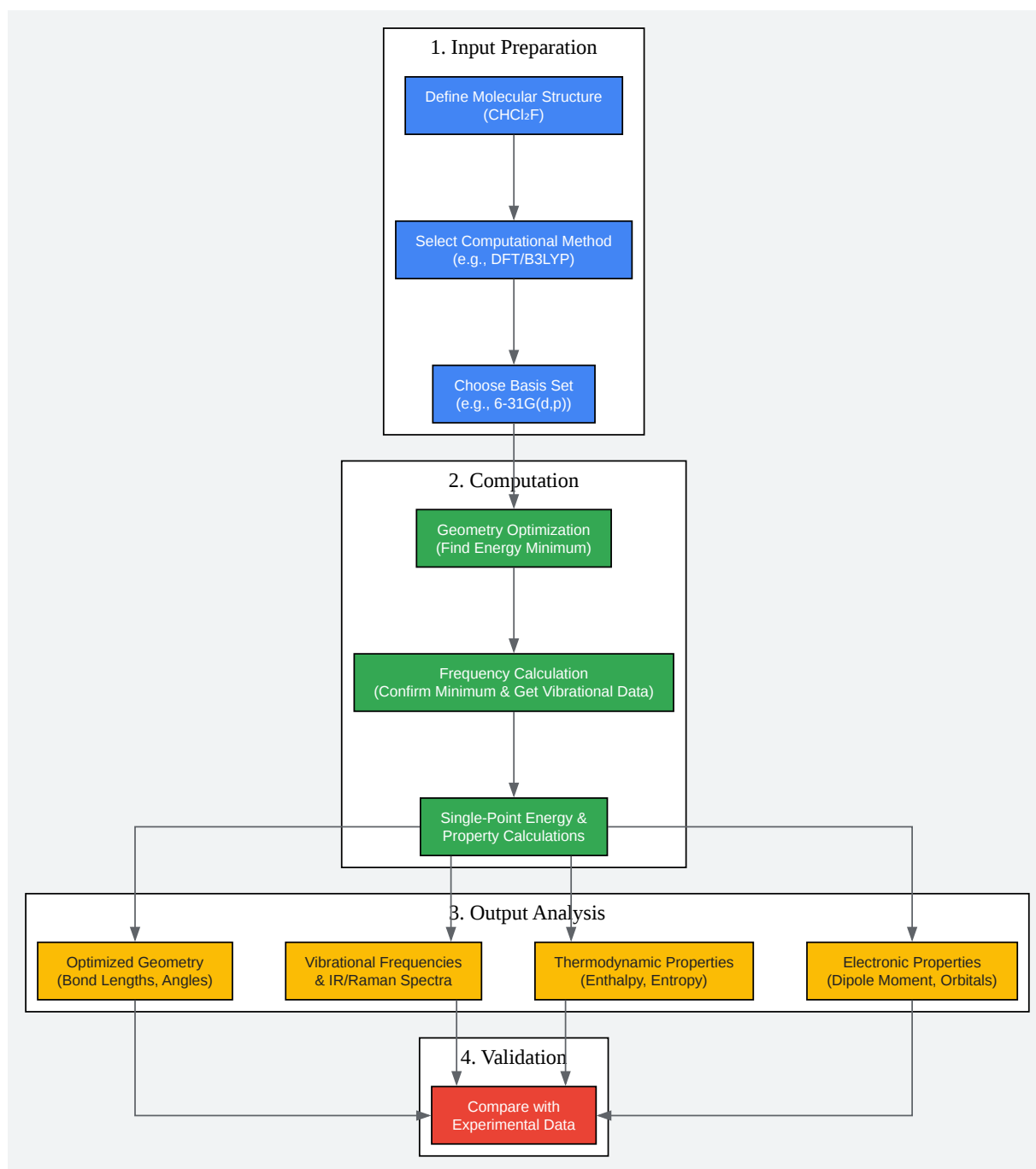
- **Density Functional Theory (DFT):** DFT is a popular method due to its favorable balance of accuracy and efficiency.[2] It uses the electron density to calculate the energy of a system. Common functionals include B3LYP and PBE, often paired with basis sets like 6-31G(d,p) or the correlation-consistent series (cc-pVnZ).[1][3]
- **Ab Initio Methods:** These methods are based on first principles without empirical parameterization.[4]
  - **Møller-Plesset Perturbation Theory (MP2):** This method adds electron correlation to the Hartree-Fock theory, providing more accurate results, particularly for geometries and vibrational frequencies.[1][5]
  - **Coupled-Cluster (CC) Theory:** Methods like CCSD(T) are considered the "gold standard" for accuracy in quantum chemistry.[1] They are computationally intensive but provide highly reliable benchmark data for geometries and energies.
- **General Workflow:** The process begins with defining the molecular structure (e.g., from a Lewis structure).[6] This initial geometry is then optimized to find the lowest energy conformation. Following optimization, properties such as vibrational frequencies, thermodynamic data, and electronic properties are calculated.

## Experimental Protocols

- **Microwave Spectroscopy:** This technique is used to determine highly accurate molecular geometries (bond lengths and angles) and dipole moments by analyzing the absorption of microwave radiation by a molecule in the gas phase.
- **Infrared (IR) and Raman Spectroscopy:** These methods probe the vibrational modes of a molecule.<sup>[7]</sup> Gas-phase IR spectroscopy is particularly useful for obtaining fundamental vibrational frequencies free from solvent effects.<sup>[8]</sup>
- **Calorimetry:** Experimental thermodynamic data, such as the enthalpy of formation, are determined using various calorimetric techniques that measure heat changes during chemical reactions.

## Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like **dichlorofluoromethane**.



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Caption: Workflow for calculating molecular properties of  $\text{CHCl}_2\text{F}$ .

## Comparative Data Analysis

The following tables summarize the calculated and experimental properties of **dichlorofluoromethane**. It is important to note that calculated values can vary based on the level of theory and basis set used.

### Molecular Geometry

The geometry of **dichlorofluoromethane** is tetrahedral around the central carbon atom.<sup>[9]</sup> The presence of different halogen atoms leads to a distorted tetrahedron.

Parameter	Calculated Value (B3LYP/6-31G*)	Experimental Value
Bond Length (Å)		
C-H	1.088	1.097
C-F	1.365	1.346
C-Cl	1.761	1.769
**Bond Angle (°) **		
Cl-C-Cl	111.8	111.9
F-C-Cl	108.5	108.1
H-C-F	108.7	109.1
H-C-Cl	109.9	109.9

Note: Calculated values are representative and may differ from other computational studies. Experimental data is sourced from various spectroscopic studies.

### Vibrational Frequencies

The vibrational modes correspond to the stretching and bending of the molecule's bonds. Theoretical calculations are crucial for assigning the bands observed in experimental IR and Raman spectra. Frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Mode	Description	Experimental Frequency (cm <sup>-1</sup> )[10]
v <sub>1</sub>	C-H stretch	3025
v <sub>2</sub>	C-H bend	1312
v <sub>7</sub>	C-H oop bend	1239
v <sub>3</sub>	C-F stretch	1079
v <sub>8</sub>	CCl <sub>2</sub> a-stretch	807
v <sub>4</sub>	CCl <sub>2</sub> s-stretch	744
v <sub>5</sub>	C-F ip bend	458
v <sub>9</sub>	C-F oop bend	367
v <sub>6</sub>	CCl <sub>2</sub> scissors	277

oop: out-of-plane; ip: in-plane; a-stretch: asymmetric stretch; s-stretch: symmetric stretch.

## Thermodynamic Properties

Thermodynamic properties are essential for understanding chemical reactivity and equilibrium. Quantum calculations provide these values from the vibrational analysis under the ideal gas approximation.

Property	Calculated Value	Experimental Value
Standard Enthalpy of Formation ( $\Delta_f H^\circ_{298}$ )	-280 to -290 kJ/mol	-283.26 kJ/mol[10]
Standard Entropy ( $S^\circ_{298}$ )	290 to 295 J K <sup>-1</sup> mol <sup>-1</sup>	293.25 J K <sup>-1</sup> mol <sup>-1</sup> [10]
Heat Capacity (Cp)	~58 J K <sup>-1</sup> mol <sup>-1</sup>	~60 J K <sup>-1</sup> mol <sup>-1</sup>

Note: Calculated ranges reflect typical values from different levels of theory.

## Electronic Properties

Electronic properties like the dipole moment determine the molecule's polarity and intermolecular interactions.

Property	Calculated Value	Experimental Value
Dipole Moment (Debye)	1.25 - 1.35	1.29 D,[11] 1.3 D[7]
Ionization Energy (eV)	~12.2	Not readily available
Electron Affinity (eV)	~0.5	Not readily available

Note: Calculated values are representative. The experimental dipole moment is for the gas phase.

## Conclusion

Quantum chemical calculations provide a powerful and reliable means of determining the molecular properties of **dichlorofluoromethane**. As demonstrated, methods like Density Functional Theory can reproduce experimental geometries, vibrational frequencies, thermodynamic data, and electronic properties with a high degree of accuracy. The close agreement between theoretical and experimental values validates the computational models used. This in-silico approach is not only cost-effective but also allows for the investigation of properties that are challenging to measure experimentally, thereby accelerating research and development in fields where the behavior of such molecules is of critical interest.

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